molecular formula C12H12ClN3O2 B6507111 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide CAS No. 899984-86-2

2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide

Cat. No.: B6507111
CAS No.: 899984-86-2
M. Wt: 265.69 g/mol
InChI Key: UZQYYBVQBLLEJZ-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a chloro group, a phthalazinone moiety, and a propanamide backbone, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

This compound interacts with its target, the PARP, and acts as a potent inhibitor . By inhibiting PARP, the compound prevents the repair of DNA damage in cancer cells, leading to cell death .

Biochemical Pathways

The compound affects the DNA repair pathway in cells By inhibiting PARP, it prevents the repair of single-strand DNA breaksThis is particularly effective in cancer cells that already have defects in their DNA repair mechanisms .

Result of Action

The result of the action of this compound is the induction of cell death in cancer cells . By inhibiting PARP and preventing the repair of DNA damage, the compound can lead to the accumulation of DNA breaks, particularly in cancer cells with defective DNA repair mechanisms. This accumulation of DNA damage can ultimately lead to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step often involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the propanamide moiety. This can be done by reacting the phthalazinone intermediate with a suitable chloroalkyl amine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phthalazinone moiety. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amides.

    Oxidation Products: Oxidized derivatives of the phthalazinone moiety.

    Reduction Products: Reduced forms of the phthalazinone or amide groups.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties. Studies focus on its efficacy and mechanism of action in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products. Its unique chemical structure allows for the creation of specialized polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro group, phthalazinone moiety, and propanamide backbone collectively contribute to its versatility in various applications.

Properties

IUPAC Name

2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7(13)11(17)14-6-10-8-4-2-3-5-9(8)12(18)16-15-10/h2-5,7H,6H2,1H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQYYBVQBLLEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NNC(=O)C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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